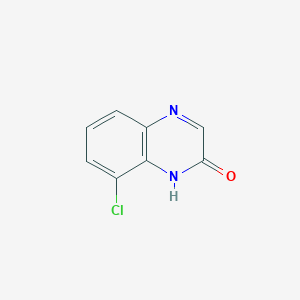

8-Chloroquinoxalin-2-ol

Description

Overview of the Quinoxaline Core Structure in Chemical Biology and Medicinal Chemistry

The quinoxaline nucleus is a bioisostere of other important heterocyclic systems like quinoline, naphthalene, and benzothiazole, which allows it to interact with various biological targets. nih.gov This structural feature is a key reason for the broad spectrum of pharmacological activities associated with quinoxaline derivatives. These activities include antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory effects. wisdomlib.org The versatility of the quinoxaline core has led to its incorporation into several marketed drugs, such as the anti-leprosy agent clofazimine and the anti-cancer drug erdafitinib. nih.govtandfonline.com The ability to readily modify the quinoxaline structure allows chemists to fine-tune the pharmacological properties of the resulting compounds, making it a highly attractive scaffold in drug discovery.

Significance of Halogenated Quinoxalines, with a Focus on 8-Chloroquinoxalin-2-ol, in Contemporary Research

The introduction of halogen atoms into the quinoxaline ring system has proven to be a crucial strategy for enhancing the biological efficacy of these derivatives. Halogenation can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby modulating its pharmacokinetic and pharmacodynamic profile. mdpi.com For instance, the presence of a halogen at specific positions on the quinoxaline core has been found to be critical for the anti-leishmanial and antifungal activities of certain derivatives. mdpi.commdpi.com

Among the halogenated quinoxalines, this compound has emerged as a compound of particular interest. While the broader class of quinoxalin-2-ones has been explored for various applications, the specific substitution pattern of this compound presents unique opportunities for further chemical exploration and biological evaluation. Research into halogen-substituted indeno quinoxaline derivatives has highlighted the potential of such compounds in the pharmaceutical field. scialert.net

Scope and Research Imperatives for this compound and Analogous Scaffolds

The primary research imperative for this compound and its analogs lies in the systematic exploration of their synthetic accessibility and the detailed investigation of their biological activities. There is a need to develop efficient and versatile synthetic routes to access a diverse range of derivatives based on the this compound scaffold. This will enable a comprehensive evaluation of their structure-activity relationships (SAR).

Key research directions include:

Synthesis of Novel Analogs: Developing synthetic methodologies to introduce a variety of substituents at different positions of the this compound core.

Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including enzymes, receptors, and microbial strains.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which active compounds exert their biological effects.

Computational Modeling: Employing in silico methods to predict the biological activity and pharmacokinetic properties of new derivatives to guide synthetic efforts.

The exploration of compounds like this compound is driven by the continuous demand for new therapeutic agents to address unmet medical needs, including the rise of drug-resistant pathogens and the need for more effective cancer therapies. core.ac.uk

Compound Profile: this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55687-19-9 |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Physical Description | Not explicitly detailed in the provided search results. |

| Solubility | Not explicitly detailed in the provided search results. |

| ¹H NMR Spectral Data | Not explicitly detailed in the provided search results. |

| ¹³C NMR Spectral Data | Not explicitly detailed in the provided search results. |

Synthesis and Reactivity

The synthesis of quinoxaline derivatives can be achieved through various methods, with a common approach being the condensation reaction of o-phenylenediamines with α-dicarbonyl compounds. wisdomlib.org For halogenated quinoxalines like this compound, the starting materials would likely be appropriately substituted o-phenylenediamines.

The reactivity of the quinoxaline ring is influenced by the presence of the two nitrogen atoms, which makes it susceptible to both electrophilic and nucleophilic attack. The chlorine atom at the 8-position of this compound represents a site for potential nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a key feature for the generation of a library of derivatives for biological screening. The hydroxyl group at the 2-position can also be a handle for further chemical modifications.

Biological and Pharmacological Activities

While specific biological activity data for this compound is not extensively detailed in the provided search results, the broader family of quinoxaline derivatives exhibits a wide range of pharmacological properties. These include:

Antimicrobial Activity: Quinoxaline derivatives have shown potent activity against various bacteria and fungi. core.ac.uk

Anticancer Activity: Many quinoxaline-based compounds have been investigated for their antitumor properties. researchgate.net

Antiviral Activity: The quinoxaline scaffold has been incorporated into compounds with antiviral efficacy. wisdomlib.org

Enzyme Inhibition: Quinoxalinone derivatives have been identified as inhibitors of various enzymes. tandfonline.com

The presence of the chlorine atom in this compound is expected to influence its biological profile. For instance, studies on other halogenated quinoxalines have shown that the position and nature of the halogen can be critical for activity. mdpi.commdpi.com The metabolite 6-chloroquinoxalin-2-ol has been identified in studies related to the herbicide quizalofop-p-ethyl. researchgate.netepa.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For this compound, SAR studies would involve synthesizing a series of analogs with modifications at various positions and evaluating their biological effects. Key areas for modification include:

Substitution at the 8-position: Replacing the chlorine atom with other halogens (F, Br, I) or other functional groups to probe the effect on activity.

Modification of the hydroxyl group: Converting the hydroxyl group at the 2-position into ethers, esters, or other functionalities.

Substitution on the benzene ring: Introducing various substituents on the remaining open positions of the benzene ring to explore their impact on the biological profile.

Insights from such studies would be invaluable for the rational design of more potent and selective analogs of this compound. For example, research on other quinoxaline derivatives has shown that the introduction of specific groups can significantly enhance their therapeutic potential. nih.gov

Propriétés

IUPAC Name |

8-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRKZIXIQYVMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625484 | |

| Record name | 8-Chloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65180-12-3 | |

| Record name | 8-Chloroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 8-Chloroquinoxalin-2-ol?

- Methodological Answer :

- Use nuclear magnetic resonance (NMR) to confirm hydrogen and carbon environments. For example, -NMR can identify proton splitting patterns, while -NMR resolves carbon bonding.

- Infrared (IR) spectroscopy detects functional groups (e.g., -OH stretching near 3200–3600 cm).

- Mass spectrometry (MS) determines molecular weight and fragmentation patterns.

- Report all spectral data with precision (e.g., chemical shifts to two decimal places) and reference against known quinoxaline derivatives .

Q. How can solubility data inform solvent selection for recrystallization?

- Methodological Answer :

- Test solubility in graded solvents (e.g., hexane, ethyl acetate, ethanol) using small-scale trials.

- Prioritize solvents with low solubility at room temperature but high solubility at elevated temperatures.

- Example solubility profile (analogous to 2-chloroquinoxalin-6-ol):

| Solvent | Solubility (25°C) |

|---|---|

| Water | Low |

| Ethanol | Moderate |

| Dichloromethane | High |

Q. What steps ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Document reaction conditions (temperature, time, molar ratios) and purification steps (e.g., column chromatography gradients).

- For similar compounds (e.g., 2-chloro-2-methylpropane), refluxing under inert gas (N) and using anhydrous solvents minimizes side reactions.

- Include control experiments to verify reagent purity and catalyst activity .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict thermochemical properties of this compound?

- Methodological Answer :

- Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in energy calculations.

- Validate predictions against experimental atomization energies (average deviation <3 kcal/mol) and ionization potentials.

- Use software like Gaussian or ORCA for geometry optimization and vibrational frequency analysis .

Q. What strategies resolve contradictions in reaction yield data across catalyst systems?

- Methodological Answer :

- Perform statistical robustness checks (e.g., ANOVA) to assess variability between trials.

- Analyze catalyst deactivation mechanisms (e.g., via X-ray photoelectron spectroscopy) or solvent effects on transition states.

- Cross-reference with analogous reactions (e.g., chlorination of 2-methylpropan-2-ol) to identify systemic errors .

Q. How to design a pharmacological study for assessing this compound bioactivity?

- Methodological Answer :

- In vitro assays : Test dose-response curves using cell lines, reporting IC values with 95% confidence intervals.

- Include positive/negative controls (e.g., known enzyme inhibitors) and validate via triplicate experiments.

- In vivo models : Use standardized protocols for animal studies (e.g., OECD guidelines) and quantify bioavailability via HPLC .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?

- Methodological Answer :

- Re-examine sample purity (e.g., via TLC or HPLC) to rule out contaminants.

- Compare experimental shifts with DFT-calculated chemical shifts (δ) using solvent-corrected models.

- Discrepancies >0.5 ppm for -NMR suggest structural misassignment or dynamic effects .

Q. What criteria validate the identity of a newly synthesized this compound derivative?

- Methodological Answer :

- Provide convergent evidence : Match melting points, spectral data, and elemental analysis (C, H, N ±0.4%).

- For novel compounds, include high-resolution mass spectrometry (HRMS) and X-ray crystallography data.

- Cross-validate synthetic routes with alternative methods (e.g., microwave-assisted vs. conventional heating) .

Tables for Reference

Table 1 : Example Solubility Profile (Adapted from )

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 0.2 | 25 |

| Ethanol | 15.8 | 25 |

| Dichloromethane | 45.3 | 25 |

Table 2 : Key Spectral Benchmarks for Quinoxaline Derivatives

| Technique | Expected Data Range |

|---|---|

| -NMR | 6.8–8.5 ppm (aromatic protons) |

| IR | 1650–1750 cm (C=O stretch) |

| HRMS | [M+H] ±1 ppm accuracy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.